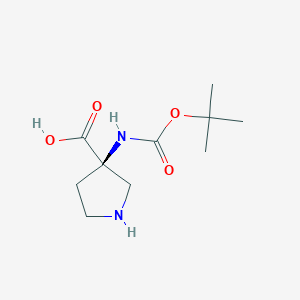

(R)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid

Description

“(R)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid” is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid moiety at the 3-position of the pyrrolidine ring. The Boc group serves as a protective agent for the amine, enhancing stability during synthetic processes, particularly in peptide coupling reactions . The carboxylic acid group enables further functionalization, such as amide bond formation, making this compound a versatile intermediate in medicinal chemistry and drug development. Its stereochemistry (R-configuration) is critical for interactions with biological targets, as enantiomeric purity often dictates pharmacological activity .

Key applications include its use as a building block for protease inhibitors, kinase modulators, and other bioactive molecules. Analytical characterization typically involves Fourier-transform infrared spectroscopy (FTIR) for carbonyl group identification (e.g., Boc C=O stretch at ~1675 cm⁻¹) and mass spectrometry (MS) for molecular weight confirmation (e.g., [M+H]⁺ peaks) .

Propriétés

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-9(2,3)16-8(15)12-10(7(13)14)4-5-11-6-10/h11H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLURLWWCZBOQG-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCNC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@]1(CCNC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid typically involves the following steps:

Starting Material: The synthesis often begins with commercially available ®-pyrrolidine-3-carboxylic acid.

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in unwanted side reactions.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the carboxylic acid group, potentially converting it to an alcohol or aldehyde.

Substitution: The protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Acidic conditions using hydrochloric acid or trifluoroacetic acid for deprotection.

Major Products:

Oxidation Products: Various oxidized forms of the pyrrolidine ring.

Reduction Products: Alcohols or aldehydes derived from the carboxylic acid group.

Substitution Products: Compounds with different substituents on the nitrogen atom.

Chemistry:

Building Block: Used as a chiral building block in the synthesis of complex organic molecules.

Catalysis: Employed in asymmetric synthesis as a chiral auxiliary or ligand.

Biology:

Peptide Synthesis: Incorporated into peptides to study protein structure and function.

Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.

Medicine:

Drug Development: Explored as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Industry:

Material Science: Utilized in the development of new materials with specific chiral properties.

Mécanisme D'action

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid depends on its application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the chiral center allows for selective binding to these targets, enhancing the compound’s efficacy and reducing side effects.

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison

| Compound Name | Core Structure | Functional Groups | Protecting Groups | Molecular Weight | Configuration |

|---|---|---|---|---|---|

| (R)-3-((tert-Boc)amino)pyrrolidine-3-carboxylic acid | Pyrrolidine | Boc-amine, carboxylic acid | Boc | ~272.3 | R |

| (S)-2-((tert-Boc)amino)-3-(4-iodophenyl)propanoic acid | Phenylpropanoic acid | Boc-amine, propanoic acid | Boc | ~395.2 | S |

| 1-(Cbz)-3-(Boc-amino)pyrrolidine-3-carboxylic acid | Pyrrolidine | Cbz-amine, Boc-amine, carboxylic acid | Cbz, Boc | ~392.4 | R/S |

| (R)-3-amino-1-(tert-Boc)-pyrrolidine | Pyrrolidine | Boc-amine | Boc | ~200.3 | R |

Key Observations :

- Scaffold Differences: Pyrrolidine-based analogs (e.g., target compound) offer conformational rigidity, while phenylpropanoic acid derivatives () exhibit flexibility, impacting target binding .

- Protecting Groups: The Boc group in the target compound is acid-labile, whereas benzyloxycarbonyl (Cbz, in ) requires hydrogenolysis for deprotection, enabling orthogonal protection strategies .

- Functional Groups : The carboxylic acid in the target compound enhances solubility in polar solvents and facilitates conjugation, unlike analogs lacking this group () .

Key Findings :

- Solubility: Carboxylic acid-containing compounds (target, ) exhibit higher aqueous solubility than non-acid analogs ().

- Synthetic Efficiency : The 68% yield reported for ’s compound highlights challenges in introducing bulky substituents (e.g., trifluoromethylphenyl urea), whereas Boc-protected pyrrolidines often achieve higher yields due to streamlined protocols .

- Stability : The Boc group’s stability under neutral conditions contrasts with Cbz’s susceptibility to catalytic hydrogenation, limiting its utility in reducing environments .

Activité Biologique

(R)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid, also known as (R)-Boc-pyrrolidine, is a chiral compound that plays a significant role in organic synthesis and pharmaceutical development. It features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. This compound is particularly relevant in the synthesis of biologically active molecules due to its ability to act as an intermediate in various chemical reactions.

- Molecular Formula : C10H18N2O4

- Molecular Weight : 230.26 g/mol

- CAS Number : 862372-66-5

- Purity : 97%

- Solubility : Highly soluble in water (896 mg/ml) .

The biological activity of this compound primarily arises from its structural features, which allow it to interact with various biological targets. The Boc-protected amino group can be deprotected to reveal a free amine, facilitating further chemical reactions and interactions with enzymes or receptors involved in metabolic pathways .

1. Pharmaceutical Synthesis

(R)-Boc-pyrrolidine serves as a versatile building block in the synthesis of pharmaceuticals. It is commonly used to create various amino acids and peptides, which are crucial for drug development. Its ability to undergo oxidation, reduction, and substitution reactions makes it valuable for generating diverse compounds .

2. Enzyme Mechanism Studies

Research indicates that this compound can be employed in studies related to enzyme mechanisms and protein-ligand interactions. For instance, it has been utilized to investigate the inhibition of sodium-dependent neutral amino acid transporters, such as ASCT2, which plays a role in amino acid homeostasis .

3. Cancer Research

In vitro studies have shown that derivatives of (R)-Boc-pyrrolidine exhibit inhibitory effects on cell viability in various cancer cell lines. This suggests potential pharmacological relevance in cancer treatment strategies .

Case Study 1: Inhibition of ASCT2

A study explored the interactions of (R)-Boc-pyrrolidine derivatives with the ASCT2 transporter. The findings revealed that these compounds could inhibit ASCT2 activity, demonstrating their potential as therapeutic agents for conditions related to amino acid transport dysregulation .

Case Study 2: Antiproliferative Activity

Another investigation assessed the antiproliferative effects of (R)-Boc-pyrrolidine derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner, highlighting their potential application in cancer therapies .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C10H18N2O4 |

| Molecular Weight | 230.26 g/mol |

| CAS Number | 862372-66-5 |

| Solubility | 896 mg/ml |

| Purity | 97% |

| Application Area | Description |

|---|---|

| Pharmaceutical Synthesis | Intermediate for drug development |

| Enzyme Mechanism Studies | Investigating transporter inhibition |

| Cancer Research | Antiproliferative effects on cancer cell lines |

Applications De Recherche Scientifique

Synthesis of Peptides

One of the primary applications of (R)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid is its role as a building block in peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a protective group for amines, allowing for selective reactions during the synthesis process.

Case Study: Peptide Synthesis

In a study published by TCI Chemicals, Boc-pyrrolidine was utilized in synthesizing various peptides that exhibited biological activity against specific targets. The use of Boc protection allowed for multiple coupling reactions without the risk of side reactions occurring at the amine sites. This method is particularly useful in synthesizing cyclic peptides and complex structures where selectivity is crucial .

Drug Development

This compound has been explored for its potential in drug development, particularly in creating inhibitors for various biological pathways.

Case Study: Inhibitor Development

Research conducted by GlpBio demonstrated that derivatives of Boc-pyrrolidine were effective as enzyme inhibitors in metabolic pathways related to cancer. The study highlighted how modifications to the Boc group could enhance binding affinity and selectivity towards target enzymes, showcasing the versatility of this compound in pharmaceutical applications .

Organic Synthesis

Beyond its applications in peptide synthesis and drug development, this compound is also valuable in organic synthesis for creating complex molecules.

Data Table: Comparison of Protective Groups

| Protective Group | Stability | Compatibility with Reagents | Common Applications |

|---|---|---|---|

| Boc | High | Acidic conditions | Peptide synthesis |

| Fmoc | Moderate | Basic conditions | Solid-phase synthesis |

| Acetyl | Low | Neutral conditions | General organic synthesis |

This table illustrates the stability and compatibility of various protective groups used in organic synthesis, emphasizing the advantages of using Boc groups for specific applications.

Research and Development

The ongoing research into this compound continues to reveal new applications and modifications that enhance its utility in scientific research.

Insights from Recent Studies

Recent studies have focused on optimizing the synthesis routes for this compound to improve yield and reduce costs. Furthermore, investigations into its derivatives have shown promising results in enhancing biological activity and specificity towards certain targets, making it a subject of interest for future drug design projects .

Q & A

Q. What are the key structural features of (R)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid that influence its reactivity in synthetic chemistry?

The compound’s reactivity is governed by three critical groups:

- Pyrrolidine ring : A five-membered nitrogen-containing heterocycle that provides rigidity and stereochemical control for interactions with biological targets .

- tert-Butoxycarbonyl (Boc) group : A protecting group that stabilizes the amine functionality during synthesis, preventing unwanted side reactions. Its removal under acidic conditions (e.g., TFA) is essential for subsequent functionalization .

- Carboxylic acid : Enables participation in hydrogen bonding and salt formation, crucial for interactions with enzymes or receptors . The stereochemistry at the 3-position (R-configuration) further dictates binding specificity, as seen in analogs with modified substituents .

Q. How can researchers optimize the synthesis of this compound to improve enantiomeric purity?

Key strategies include:

- Chiral auxiliaries/catalysts : Use of enantioselective catalysts (e.g., Ru-BINAP complexes) during cyclization to enforce the R-configuration .

- Protecting group management : Sequential introduction of the Boc group via tert-butyl chloroformate in anhydrous conditions to avoid racemization .

- Analytical monitoring : High-Performance Liquid Chromatography (HPLC) with chiral columns (e.g., Chiralpak AD-H) to assess enantiomeric excess (ee) ≥98% .

Q. What spectroscopic and computational methods are recommended for characterizing this compound?

- NMR spectroscopy : H and C NMR to confirm regiochemistry and Boc protection (e.g., tert-butyl protons at δ 1.4 ppm) .

- X-ray crystallography : Resolves absolute stereochemistry and crystal packing effects .

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and validates experimental vibrational spectra (IR/Raman) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in stereochemical outcomes during analog synthesis?

Discrepancies in stereochemical assignments (e.g., R vs. S configurations) often arise from competing reaction pathways. Solutions include:

- X-ray crystallography : Gold standard for unambiguous stereochemical determination .

- Advanced NMR techniques : NOESY/ROESY to analyze spatial proximity of substituents .

- Chiral HPLC : Compare retention times with authentic standards to confirm ee .

- Parameterized polarity analysis : Use of Rogers’ η or Flack’s x parameters to refine enantiomorph assignments in near-centrosymmetric crystals .

Q. What strategies are effective for designing analogs of this compound with improved receptor-binding affinity?

- Substituent modulation : Replace the phenyl group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) groups to alter electronic and steric profiles. For example, fluoromethyl analogs show enhanced lipophilicity and target engagement .

- Molecular docking : Screen virtual libraries against target receptors (e.g., kinases) using software like AutoDock Vina to prioritize high-affinity candidates .

- Structure-Activity Relationship (SAR) studies : Systematically vary substituents at the 3- and 4-positions of the pyrrolidine ring and correlate with IC values .

Q. How can computational models address discrepancies in predicted vs. observed biological activity for this compound?

- Molecular dynamics simulations : Assess binding stability over time (e.g., RMSD <2 Å over 100 ns trajectories) to identify false positives in docking studies .

- Free-energy perturbation (FEP) : Quantify ΔΔG values for substituent modifications to refine activity predictions .

- Meta-analysis of public datasets : Cross-reference ChEMBL or PubChem BioAssay data to validate computational hits against experimental results .

Methodological Tables

Q. Table 1: Impact of Substituents on Binding Affinity in Pyrrolidine Analogs

Q. Table 2: Comparison of Synthetic Methods for Enantiomeric Control

| Method | Catalyst/Reagent | ee (%) | Yield (%) | Limitations | Source |

|---|---|---|---|---|---|

| Chiral Ru-BINAP | RuCl(BINAP) | 99 | 75 | High catalyst loading | |

| Enzymatic resolution | Lipase AS | 95 | 60 | Low scalability | |

| Diastereomeric salt | L-Tartaric acid | 98 | 82 | Requires acidic workup |

Key Recommendations for Researchers

- Prioritize stereochemical validation early in synthesis to avoid downstream reproducibility issues.

- Combine computational and experimental approaches to bridge gaps in activity prediction.

- Leverage public databases (PubChem, ChEMBL) for cross-disciplinary insights into analog design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.